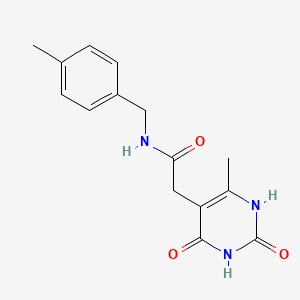
2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available literature.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with various acylating agents. The reaction conditions often include the use of solvents like ethanol and catalysts like sodium acetate to enhance yield and purity. The molecular structure can be characterized using techniques such as NMR and mass spectrometry to confirm the desired functional groups.
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydropyrimidines have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations .
Antitumor Activity
In vitro studies have demonstrated that certain pyrimidine derivatives possess antitumor properties. These compounds have been evaluated against human cancer cell lines including Mia PaCa-2 and HepG2. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance cytotoxic effects against these cell lines .
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. Inhibitors of MPO can have therapeutic implications in conditions such as vasculitis and cardiovascular diseases. The mechanism involves covalent bonding with the enzyme leading to irreversible inhibition .
Preclinical Evaluations
A notable study focused on the preclinical evaluation of a closely related compound (PF-06282999), which demonstrated robust inhibition of MPO activity in vivo. This study highlighted the importance of structural modifications in enhancing selectivity and potency against MPO compared to other peroxidases. Such findings suggest that similar structural frameworks in This compound could yield effective inhibitors for therapeutic use .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds provide insights into how variations in the chemical structure influence biological activity. For example, increasing the hydrophobicity of substituents on the pyrimidine ring has been correlated with enhanced antitumor efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O3 |
| Molecular Weight | 258.27 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Antitumor Activity | IC50 values < 20 µM against Mia PaCa-2 |
Eigenschaften
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-3-5-11(6-4-9)8-16-13(19)7-12-10(2)17-15(21)18-14(12)20/h3-6H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSOYAHUJMISBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=C(NC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














